Isostearyl benzoate

Description

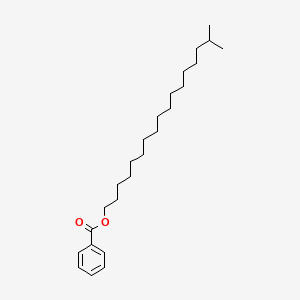

Structure

2D Structure

Properties

CAS No. |

34364-24-4 |

|---|---|

Molecular Formula |

C25H42O2 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

16-methylheptadecyl benzoate |

InChI |

InChI=1S/C25H42O2/c1-23(2)19-15-12-10-8-6-4-3-5-7-9-11-13-18-22-27-25(26)24-20-16-14-17-21-24/h14,16-17,20-21,23H,3-13,15,18-19,22H2,1-2H3 |

InChI Key |

BDEHGQOUMOLWCN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |

Other CAS No. |

34364-24-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isostearyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearyl benzoate is a versatile ester prized for its emollient properties, finding widespread application in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its synthesis and purification. The primary synthesis route involves the direct esterification of isostearyl alcohol with benzoic acid, a reaction catalyzed by an acid catalyst. This document outlines a detailed experimental protocol for this synthesis, followed by a multi-step purification process to ensure a high-purity final product suitable for demanding applications. Furthermore, analytical techniques for assessing the purity of this compound are discussed. All quantitative data is presented in clear, tabular formats, and key processes are visualized through workflow diagrams.

Introduction

This compound is the ester formed from the reaction of isostearyl alcohol and benzoic acid[1]. It is a clear, oil-soluble liquid with low viscosity that imparts a light, conditioning, and silky feel to the skin, making it a valuable ingredient in a wide array of personal care products, including skin care, sunscreens, and hair care formulations[2]. Its chemical structure and properties make it an excellent emollient and solubilizer. The synthesis of this compound is typically achieved through Fischer-Speier esterification, a well-established reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst[3][4]. This guide details a robust method for its laboratory-scale synthesis and subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the direct esterification of isostearyl alcohol with benzoic acid.

Reaction Principle

The reaction is a classic Fischer-Speier esterification, where a carboxylic acid (benzoic acid) reacts with an alcohol (isostearyl alcohol) in the presence of an acid catalyst to form an ester (this compound) and water[3][4]. The reaction is reversible, and to drive it towards the product side, it is often necessary to remove the water as it is formed or use an excess of one of the reactants.

Experimental Protocol: Esterification

This protocol is adapted from a patented synthesis method.

Table 1: Reactants and Catalyst for this compound Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Isostearyl Alcohol | C₁₈H₃₈O | ~270.5 | 1.0 | 270.5 |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.0 | 122.12 |

| Methane Sulfonic Acid | CH₄O₃S | 96.11 | - | 1.7 |

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, add 270.5 g (1.0 mol) of isostearyl alcohol and 122.12 g (1.0 mol) of benzoic acid.

-

With continuous stirring, add 1.7 g of methane sulfonic acid, which serves as the catalyst.

-

Heat the mixture to 155 °C under a nitrogen atmosphere.

-

Maintain the temperature and continue stirring, collecting any distillate (primarily water) that is formed.

-

The reaction is considered complete when no more distillate is collected and the acidity of the reaction mixture is less than 7 mg KOH/g.

-

Once the reaction is complete, cool the mixture to approximately 50 °C before proceeding with the purification steps.

Purification of this compound

The crude this compound obtained from the synthesis contains unreacted starting materials, the catalyst, and other by-products. A multi-step purification process is necessary to achieve a high-purity product.

Experimental Protocol: Purification

1. Washing:

-

Neutralization: The crude product is first washed to neutralize the acidic catalyst and remove any unreacted benzoic acid. This is a common procedure for the purification of esters[5][6].

-

Transfer the cooled crude product to a separatory funnel.

-

Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

-

Shake the funnel gently, periodically venting to release any pressure from carbon dioxide evolution.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Repeat the washing step with the basic solution until no more gas evolution is observed.

-

-

Water Wash:

-

Wash the organic layer with an equal volume of deionized water to remove any remaining salts and base.

-

Allow the layers to separate and discard the aqueous layer.

-

Repeat the water wash two more times.

-

2. Drying:

-

Transfer the washed this compound to a clean, dry flask.

-

Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

-

Allow the mixture to stand for at least 30 minutes with occasional swirling.

-

Filter the mixture to remove the drying agent.

3. Optional Distillation:

-

For very high purity applications, fractional distillation under reduced pressure can be employed to separate the this compound from any non-volatile impurities or by-products with different boiling points. This is a standard technique for purifying esters[5].

Analysis of this compound Purity

The purity of the final product can be assessed using various analytical techniques.

Table 2: Analytical Methods for Purity Assessment

| Technique | Purpose | Typical Conditions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the main product and any volatile impurities. | Column: A non-polar or medium-polarity column (e.g., DB-5ms). Injector Temperature: 250-300 °C. Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute all components. MS Detector: Electron ionization (EI) at 70 eV. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the ester and quantify non-volatile impurities. | Column: Reversed-phase C18 column. Mobile Phase: A gradient of acetonitrile and water is commonly used for benzoate esters[7][8]. Detector: UV detector set at a wavelength where the benzoate chromophore absorbs (typically around 230-254 nm)[8]. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of the ester functional group and the absence of starting materials. | The spectrum should show a characteristic ester C=O stretch around 1720 cm⁻¹ and the absence of the broad O-H stretch from the carboxylic acid and alcohol starting materials. |

| Acid Value Titration | To quantify the amount of residual free carboxylic acid. | Titration with a standardized solution of potassium hydroxide (KOH). |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Fischer-Speier Esterification Signaling Pathway

Caption: Mechanism of Fischer-Speier esterification for this compound.

Conclusion

The synthesis of this compound via direct esterification of isostearyl alcohol and benzoic acid using an acid catalyst is a straightforward and effective method. Proper purification through washing and drying is crucial to remove impurities and achieve a product of high purity. The analytical methods outlined in this guide provide the necessary tools for quality control and assurance. This comprehensive technical guide serves as a valuable resource for researchers and professionals involved in the synthesis and application of this important cosmetic and pharmaceutical ingredient.

References

Spectroscopic Analysis of Isostearyl Benzoate: A Technical Guide

Introduction

Isostearyl benzoate, with the IUPAC name 16-methylheptadecyl benzoate, is an ester widely used in the cosmetics industry as an emollient, hair conditioning agent, and skin conditioning agent. Its chemical formula is C₂₅H₄₂O₂ and it has a molecular weight of approximately 374.6 g/mol . A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research and development purposes. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data is predicted based on its chemical structure and known spectroscopic characteristics of similar long-chain esters and benzoate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.5 | Triplet | 1H | Aromatic proton para to the carbonyl group |

| ~7.4 | Triplet | 2H | Aromatic protons meta to the carbonyl group |

| ~4.3 | Triplet | 2H | -O-CH₂ - group of the isostearyl chain |

| ~1.7 | Multiplet | 1H | -CH - group at position 16 of the isostearyl chain |

| ~1.2-1.4 | Multiplet | ~28H | Methylene (-CH₂ -) groups of the isostearyl chain |

| ~0.9 | Doublet | 6H | Terminal methyl (-CH₃ ) groups of the isostearyl chain |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Carbonyl carbon (C =O) |

| ~133 | Aromatic carbon para to the carbonyl group |

| ~130 | Aromatic quaternary carbon |

| ~129.5 | Aromatic carbons ortho to the carbonyl group |

| ~128 | Aromatic carbons meta to the carbonyl group |

| ~65 | Methylene carbon attached to the ester oxygen (-O-C H₂-) |

| ~39 | Methine carbon at position 16 (-C H-) |

| ~22-32 | Methylene carbons of the isostearyl chain (-C H₂-) |

| ~22.5 | Terminal methyl carbons (-C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Strong | Aliphatic C-H stretching |

| ~1720 | Strong | C=O (ester) stretching |

| ~1600, ~1450 | Medium to Weak | C=C aromatic ring stretching |

| ~1270 | Strong | Asymmetric C-O-C stretching |

| ~1110 | Strong | Symmetric C-O-C stretching |

| ~710 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 374 | [M]⁺ (Molecular ion) |

| 253 | [M - C₉H₁₉]⁺ (Loss of the isostearyl side chain) |

| 122 | [C₆H₅COOH]⁺ (Benzoic acid fragment) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound.

NMR Spectroscopy (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube to remove any contaminants.

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

FT-IR Spectroscopy (Liquid Sample - ATR or Neat)

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

-

Sample Preparation (Neat - Salt Plates) :

-

Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup and Data Acquisition :

-

Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal or salt plates thoroughly with an appropriate solvent after analysis.

-

Mass Spectrometry (Liquid Sample - Direct Infusion or GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to an appropriate vial for the mass spectrometer's sample introduction system.

-

-

Instrument Setup and Data Acquisition :

-

Select the appropriate ionization method (e.g., Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion).

-

For direct infusion, the sample solution is introduced into the ion source via a syringe pump at a constant flow rate.

-

For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

The mass spectrometer is set to scan over a desired mass-to-charge (m/z) range to detect the molecular ion and its fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

The Physicochemical Landscape of Branched-Chain Fatty Acid Esters: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and biological significance of branched-chain fatty acid esters (BCFA esters), offering critical insights for their application in research and pharmaceutical development.

Branched-chain fatty acids (BCFAs) and their corresponding esters are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Predominantly found in bacteria, ruminant products, and human sebum, these molecules play crucial roles in regulating membrane fluidity and have emerged as significant players in cellular signaling and metabolic pathways. Their distinct physicochemical properties, which differ markedly from their straight-chain counterparts, make them compelling candidates for various applications, including as excipients in drug delivery systems and as bioactive molecules for therapeutic intervention. This technical guide provides a comprehensive overview of the physical chemistry of BCFA esters, with a focus on their synthesis, purification, analytical characterization, and their burgeoning role in drug development.

Physicochemical Properties of Branched-Chain Fatty Acid Esters

The defining feature of BCFA esters is the methyl branching, which introduces steric hindrance and disrupts the ordered packing of the acyl chains. This structural perturbation has profound effects on their physical properties, generally leading to lower melting points, reduced viscosity, and altered solubility compared to their linear isomers.[1] These properties are critical for their biological functions and their potential applications in pharmaceutical formulations.

Data Presentation: A Comparative Analysis

The following tables summarize key physicochemical data for a selection of branched-chain fatty acid methyl esters (FAMEs), providing a comparative overview for researchers.

Table 1: Melting Points of Saturated Branched-Chain Fatty Acid Methyl Esters

| Fatty Acid Chain | Branch Position | Methyl Ester | Melting Point (°C) |

| C11:0 | 10-methyl (iso) | 10-Methylundecanoate | -13.02 |

| C12:0 | 11-methyl (iso) | 11-Methyldodecanoate | -6.87 |

| C13:0 | 12-methyl (iso) | 12-Methyltridecanoate | 3.48 |

| C14:0 | 13-methyl (iso) | 13-Methyltetradecanoate | 52.5-53 |

Data sourced from multiple studies and compiled for comparative purposes.

Table 2: Kinematic Viscosity of Fatty Acid Esters at 40°C

| Ester Type | Oil Source | Kinematic Viscosity (mm²/s) |

| Methyl Ester | Soybean Oil | 3.8 |

| Ethyl Ester | Soybean Oil | 4.3 |

| Isopropyl Ester | Soybean Oil | 5.1 |

| Isobutyl Ester | Soybean Oil | 5.9 |

| Methyl Ester | Rapeseed Oil | 4.5 |

| Ethyl Ester | Rapeseed Oil | 5.1 |

| Isopropyl Ester | Rapeseed Oil | 6.0 |

| Isobutyl Ester | Rapeseed Oil | 7.0 |

Adapted from a comprehensive study on physicochemical properties of fatty acid esters. The branching of the alcohol moiety generally leads to an increase in viscosity.[2]

Table 3: Density of Fatty Acid Esters at 15°C

| Ester Type | Oil Source | Density (g/cm³) |

| Methyl Ester | Soybean Oil | 0.885 |

| Ethyl Ester | Soybean Oil | 0.878 |

| Isopropyl Ester | Soybean Oil | 0.869 |

| Isobutyl Ester | Soybean Oil | 0.866 |

| Methyl Ester | Rapeseed Oil | 0.882 |

| Ethyl Ester | Rapeseed Oil | 0.875 |

| Isopropyl Ester | Rapeseed Oil | 0.867 |

| Isobutyl Ester | Rapeseed Oil | 0.863 |

Adapted from a comprehensive study on physicochemical properties of fatty acid esters. Density tends to decrease with increasing branching in the alcohol portion of the ester.[2]

Experimental Protocols

A fundamental aspect of studying BCFA esters is the ability to synthesize, purify, and analyze them with high fidelity. This section provides detailed methodologies for these critical experimental procedures.

Synthesis of Branched-Chain Fatty Acid Esters

The synthesis of BCFA esters can be achieved through various methods, including direct esterification of branched-chain fatty acids or transesterification of triglycerides containing BCFAs.

Protocol 2.1.1: Acid-Catalyzed Esterification of a Branched-Chain Fatty Acid

This protocol describes the synthesis of a methyl ester from a branched-chain fatty acid using an acid catalyst.

Materials:

-

Branched-chain fatty acid (e.g., isostearic acid)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve the branched-chain fatty acid in a 10-fold molar excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the fatty acid weight) to the solution while stirring.

-

Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add an equal volume of hexane.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude branched-chain fatty acid methyl ester.

Logical Workflow for BCFA Ester Synthesis

Purification of Branched-Chain Fatty Acid Esters

Purification of the synthesized BCFA esters is crucial to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is a widely used and effective method.[3]

Protocol 2.2.1: Purification by Silica Gel Column Chromatography

Materials:

-

Crude BCFA ester

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

-

UV lamp or iodine chamber for visualization

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

Dissolve the crude BCFA ester in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

Begin elution with a non-polar solvent system, such as 100% hexane.

-

Gradually increase the polarity of the eluting solvent by adding small increments of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).

-

Collect fractions of the eluate and monitor the separation by TLC.

-

Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Visualize the spots under a UV lamp (if the compound is UV-active) or in an iodine chamber. The ester product should have a different Rf value than the starting fatty acid.

-

Combine the fractions containing the pure BCFA ester.

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of BCFA esters.[4] Due to their volatility, fatty acids are typically derivatized to their methyl esters (FAMEs) prior to analysis.

Protocol 2.3.1: GC-MS Analysis of BCFA Methyl Esters

Materials:

-

Purified BCFA methyl ester sample

-

Hexane (GC grade)

-

Internal standard (e.g., methyl heptadecanoate)

-

GC-MS instrument with a suitable capillary column (e.g., a polar column like a FAMEWAX or a non-polar column like a DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified BCFA methyl ester in hexane (e.g., 1 mg/mL). Add a known concentration of the internal standard.

-

GC-MS Method:

-

Injector: Set to a temperature of 250°C. Use a split or splitless injection mode depending on the sample concentration.

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min, and holds for a final period.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the BCFA methyl ester peak based on its retention time and mass spectrum.

-

The mass spectrum of a FAME will typically show a molecular ion peak (M+) and characteristic fragment ions. For branched FAMEs, fragmentation patterns can help in determining the branch position.

-

Quantify the BCFA ester by comparing its peak area to that of the internal standard.

-

Experimental Workflow for BCFA Analysis in Biological Samples

Role in Signaling Pathways and Drug Development

BCFA esters are not merely structural components of membranes; they are also bioactive molecules that can modulate cellular signaling pathways. This has opened up new avenues for their exploration in drug development, both as therapeutic agents and as components of advanced drug delivery systems.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[5] Certain fatty acids and their derivatives, including BCFAs, can act as ligands for PPARs, thereby influencing the expression of target genes involved in fatty acid oxidation and transport.[6]

PPARα Signaling Pathway

Free Fatty Acid Receptor 1 (FFAR1/GPR40) Modulation

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[7] It is activated by medium to long-chain fatty acids and plays a role in glucose-stimulated insulin secretion. Synthetic agonists targeting FFAR1 are being investigated as potential therapeutics for type 2 diabetes.[8][9] The ability of specific BCFA esters to modulate FFAR1 activity is an active area of research.

FFAR1 (GPR40) Signaling Cascade

Applications in Drug Delivery

The unique physical properties of BCFA esters make them attractive for use in drug delivery systems. Their lower melting points and increased fluidity can be harnessed to modify the characteristics of lipid-based formulations such as liposomes and solid lipid nanoparticles.

Recent research has shown that incorporating methyl-branched phospholipids into liposomes can decrease the permeability of the lipid bilayer, leading to enhanced drug loading capacity and sustained release of encapsulated drugs.[10][11] This approach has been successfully demonstrated to prolong the duration of local anesthesia.[11]

Logical Relationship in Branched-Lipid Liposome Drug Delivery

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl-Branched Liposomes as a Depot for Sustained Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Isostearyl benzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl benzoate is the ester of isostearyl alcohol and benzoic acid. It is a versatile compound predominantly utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, and hair conditioning agent.[1][2] Its properties as a non-greasy emollient and an effective solvent also suggest its potential as an excipient in topical pharmaceutical formulations.[3][4][5] This guide provides a comprehensive overview of the technical details of this compound, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for a scientific audience.

Chemical Identity and Properties

This compound is characterized by the following identifiers and properties.

| Property | Value | Reference |

| CAS Number | 34364-24-4 | [6] |

| Molecular Formula | C25H42O2 | [6][7] |

| Molecular Weight | 374.6 g/mol | [6][7] |

| IUPAC Name | 16-methylheptadecyl benzoate | [6] |

| Synonyms | Benzoic acid, isooctadecyl ester; Isooctadecanol, benzoate; FINSOLV SB | [6][7] |

| Appearance | Clear liquid with practically no odor | [8] |

| Freezing Point | Approximately -35 °C | [8] |

| Specific Gravity | 0.929 | [8] |

Experimental Protocols

While specific, detailed experimental protocols for this compound in a drug development context are not widely published, the following sections outline general procedures for its synthesis and hydrolysis based on established chemical principles and patent literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of isostearyl alcohol with benzoic acid, using an acid catalyst.

Materials:

-

Isostearyl alcohol

-

Benzoic acid

-

Methane sulfonic acid (or another suitable acid catalyst)

-

Nitrogen gas

-

Apparatus for heating with stirring and distillation

Procedure:

-

In a reaction vessel equipped with a stirrer, heater, and distillation apparatus, combine equimolar amounts of isostearyl alcohol and benzoic acid.

-

Add a catalytic amount of methane sulfonic acid.

-

Heat the mixture under a nitrogen atmosphere with continuous stirring to approximately 155 °C.

-

Maintain this temperature to allow the esterification reaction to proceed and to distill off the water formed during the reaction.

-

Continue the reaction until no more water is collected in the distillate.

-

After the reaction is complete, the crude this compound can be purified by washing and vacuum stripping to remove any unreacted starting materials and the catalyst.[8]

Hydrolysis of this compound

The hydrolysis of this compound, to yield isostearyl alcohol and benzoic acid (or its salt), can be performed under acidic or alkaline conditions. Alkaline hydrolysis is generally preferred as the reaction is irreversible.[9]

Materials:

-

This compound

-

Sodium hydroxide solution (dilute)

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

-

Strong acid (e.g., hydrochloric acid)

Procedure:

-

Place the this compound in a round-bottom flask and add an excess of a dilute sodium hydroxide solution.

-

Heat the mixture under reflux. The ester will be hydrolyzed to isostearyl alcohol and sodium benzoate.

-

After the reaction is complete, the isostearyl alcohol can be separated by distillation.

-

To isolate the benzoic acid, the remaining aqueous solution containing sodium benzoate is cooled and then acidified with a strong acid, such as dilute hydrochloric acid. This will precipitate the benzoic acid, which can then be collected by filtration.[9]

Analytical Methods

The analysis of formulations containing this compound and other benzoate esters can be performed using high-performance liquid chromatography (HPLC).

General HPLC Method for Benzoate Esters:

-

Technique: Reversed-phase HPLC is suitable for the separation and quantification of hydrophobic compounds like this compound.

-

Detector: A UV detector can be used for detection, as the benzoate moiety is chromophoric.

-

Challenges: In complex formulations, it is necessary to develop a method that can resolve the this compound peak from other components. Advanced techniques like HPLC combined with mass spectrometry (LC-MS) can provide higher selectivity and sensitivity.[10]

Applications in Pharmaceutical Formulations

While primarily used in cosmetics, patents suggest the use of this compound in topical pharmaceutical compositions as a solvent and emollient.[3][4][5] Its non-greasy feel and ability to solubilize certain active ingredients make it a potentially valuable excipient in dermatological preparations.[8] For instance, it has been cited as a component in antifungal compositions and in formulations for treating skin conditions.[4][11]

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the interaction of this compound with specific biological signaling pathways. Its use in pharmaceutical and cosmetic formulations is based on its physicochemical properties as an excipient rather than on any known pharmacological activity. Safety assessments have indicated that long-chain alkyl benzoates like this compound are unlikely to be absorbed into the systemic circulation due to their low water solubility.[12]

Visualizations

To aid in the understanding of the chemical and functional aspects of this compound, the following diagrams are provided.

References

- 1. specialchem.com [specialchem.com]

- 2. ewg.org [ewg.org]

- 3. US6753013B1 - Pharmaceutical composition - Google Patents [patents.google.com]

- 4. US10959975B1 - Antifungal composition, method of making composition, and method of using composition - Google Patents [patents.google.com]

- 5. AU774600B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 6. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 11. data.epo.org [data.epo.org]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Isostearyl Benzoate in Organic Solvents

Introduction

This compound is a versatile emollient ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. It is the ester of isostearyl alcohol and benzoic acid, resulting in a molecule with a significant non-polar character.[1] This chemical nature dictates its solubility profile, making it an excellent solvent and solubilizer for a variety of lipophilic active ingredients and excipients.[2] A thorough understanding of its solubility in different organic solvents is crucial for formulation development, ensuring product stability, efficacy, and desired aesthetic properties. This guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a conceptual visualization of its solubility behavior.

Data Presentation: Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents commonly used in research and formulation.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Polar Protic Solvents | Water, Glycerin, Ethanol | Insoluble | This compound is a large, non-polar molecule with very low water solubility (estimated at 0.009331 mg/L at 25°C).[2] It lacks the ability to form significant hydrogen bonds with highly polar solvents. |

| Non-Polar Hydrocarbons | Mineral Oil, Isododecane, Hexane, Toluene | Soluble / Miscible | As a lipophilic ("oil-loving") substance, it readily mixes with non-polar hydrocarbon oils and solvents. Its use in formulations with mineral oil supports this.[5] |

| Esters | Caprylic/Capric Triglyceride, Isopropyl Myristate, Ethyl Acetate | Soluble / Miscible | Due to similar ester functional groups and overall non-polar character, high miscibility is expected. Benzoate esters are generally good solvents for other non-polar cosmetic ingredients.[6] |

| Silicones | Dimethicone, Cyclopentasiloxane | Soluble / Miscible | Many non-polar organic esters show good solubility in silicone fluids, which are themselves non-polar.[7][8] this compound is often used to improve the feel and spreadability of silicone-based formulations. |

| Fatty Alcohols | Octyldodecanol, Isostearyl Alcohol | Soluble / Miscible | The long, non-polar alkyl chains of both the solvent and solute lead to good miscibility. |

| Glycols | Propylene Glycol, Butylene Glycol | Sparingly Soluble to Insoluble | Glycols are more polar than this compound, limiting their ability to form a homogeneous solution. |

Experimental Protocols

As specific, validated experimental data is sparse, the following protocol provides a general methodology for quantitatively determining the solubility or miscibility of a liquid like this compound in various organic solvents. This method can be adapted for specific laboratory equipment and conditions.

Methodology: Determination of Liquid-Liquid Miscibility by Visual Observation

This protocol is suitable for determining if this compound is miscible in a given liquid solvent at various concentrations at a controlled temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Glass vials with screw caps (e.g., 10 mL or 20 mL)

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Light source with a dark background for visual inspection

2. Procedure:

-

Preparation of Mixtures:

-

Label a series of glass vials for each solvent to be tested.

-

Prepare mixtures of this compound and the solvent in varying weight/weight (w/w) or volume/volume (v/v) ratios. For example: 1:9, 2:8, 5:5, 8:2, and 9:1.

-

To a vial, add the desired amount of the solvent using a calibrated pipette or by mass using an analytical balance.

-

Add the corresponding amount of this compound to the same vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Thoroughly mix the contents of each vial using a vortex mixer for 1-2 minutes to ensure intimate contact between the two liquids.

-

Place the vials in a temperature-controlled water bath or incubator set to a standard temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for at least 24 hours. This ensures that the system reaches a stable state.

-

-

Observation and Data Recording:

-

After the equilibration period, remove each vial from the controlled temperature environment.

-

Visually inspect each mixture against a dark background with a good light source.[9]

-

Record the observations for each ratio:

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible separation or cloudiness.[4]

-

Immiscible: The mixture shows two distinct layers.

-

Partially Miscible: The mixture appears cloudy or turbid, or forms an emulsion that does not separate into clear layers, indicating that the solubility limit has been exceeded.

-

-

If partial miscibility is observed, further experiments with smaller concentration increments around the cloudy point can be performed to determine the approximate solubility limit.

-

3. Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.

Mandatory Visualization

The following diagrams illustrate the theoretical basis for the solubility of this compound and a general workflow for its experimental determination.

Caption: Solubility principle of this compound.

Caption: Experimental workflow for miscibility testing.

References

- 1. ewg.org [ewg.org]

- 2. This compound, 68411-27-8 [thegoodscentscompany.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. sciencenotes.org [sciencenotes.org]

- 5. US4323693A - Benzoic acid ester - Google Patents [patents.google.com]

- 6. Emollient Esters - Alzo International [alzointernational.com]

- 7. rossorg.com [rossorg.com]

- 8. clearcoproducts.com [clearcoproducts.com]

- 9. Miscibility - Wikipedia [en.wikipedia.org]

Thermal Analysis of Isostearyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl benzoate is a versatile emollient and solvent used extensively in the cosmetics and personal care industries.[1][2] Its physicochemical properties, particularly its thermal behavior, are critical for formulation development, stability testing, and quality control. This guide provides an in-depth overview of the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal analysis techniques are indispensable tools for characterizing the physical and chemical properties of materials as a function of temperature.[3] For a cosmetic ingredient like this compound, DSC can elucidate its melting behavior, crystallization, and glass transition, which are crucial for predicting its texture and performance in a formulation. TGA provides quantitative information on its thermal stability and decomposition profile, which is vital for determining safe processing temperatures and shelf life.[3]

This document details the standard experimental protocols for DSC and TGA analysis of this compound, presents typical data in a structured format, and discusses the interpretation of these results for product development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C25H42O2 | [4][5] |

| Molecular Weight | 374.6 g/mol | [4][6] |

| CAS Number | 34364-24-4 | [5] |

| Description | Clear, oil-soluble, low-viscosity liquid | [1] |

| Boiling Point (estimated) | 363.52 °C | [7] |

| Melting Point (estimated) | 99.04 °C | [7] |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and glass transition temperature of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter is required.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty, sealed aluminum pan is to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for instance, -50 °C.

-

Ramp the temperature up to a point above its expected melting point, for example, 150 °C, at a constant heating rate of 10 °C/min.

-

Hold the sample at 150 °C for 2 minutes to erase any prior thermal history.

-

Cool the sample back down to -50 °C at a controlled rate of 10 °C/min to observe crystallization.

-

Heat the sample a second time to 150 °C at 10 °C/min to observe the glass transition and melting of the recrystallized material.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to determine the onset temperature, peak temperature, and enthalpy of melting and crystallization, as well as the midpoint of the glass transition.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer is necessary.

Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the sample at ambient temperature (e.g., 25 °C).

-

Heat the sample to a high temperature, such as 600 °C, at a constant heating rate of 10 °C/min.

-

-

Atmosphere: Purge the TGA furnace with an inert gas, like nitrogen, at a flow rate of 50 mL/min to study the pyrolysis behavior. An oxidative atmosphere (e.g., air) can also be used to investigate thermo-oxidative stability.

-

Data Analysis: Analyze the resulting weight versus temperature curve to determine the onset temperature of decomposition and the temperatures at which specific weight loss percentages occur. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Analysis Data

The following tables summarize hypothetical but representative data for the thermal analysis of this compound.

DSC Data Summary

| Parameter | Value | Unit |

| Glass Transition Temperature (Tg) | -35 | °C |

| Crystallization Onset Temperature | 25 | °C |

| Crystallization Peak Temperature | 20 | °C |

| Enthalpy of Crystallization (ΔHc) | -80 | J/g |

| Melting Onset Temperature | 95 | °C |

| Melting Peak Temperature | 100 | °C |

| Enthalpy of Fusion (ΔHm) | 85 | J/g |

TGA Data Summary (Nitrogen Atmosphere)

| Parameter | Value | Unit |

| Onset of Decomposition (T_onset) | 250 | °C |

| Temperature at 5% Weight Loss (T_5%) | 275 | °C |

| Temperature at 10% Weight Loss (T_10%) | 290 | °C |

| Temperature at 50% Weight Loss (T_50%) | 350 | °C |

| Peak Decomposition Temperature (DTG_max) | 360 | °C |

| Residual Mass at 600 °C | < 1 | % |

Visualization of Experimental Workflow

Caption: Workflow for the thermal analysis of this compound using DSC and TGA.

Discussion and Interpretation

The DSC data reveals the key thermal transitions of this compound. The glass transition at -35 °C indicates the temperature at which the amorphous solid form becomes rubbery upon heating. The crystallization exotherm upon cooling and the subsequent melting endotherm upon reheating provide insights into the material's ability to form an ordered crystalline structure. The melting point is a critical parameter for predicting the physical state of the material at different temperatures and its sensory profile in a formulation. The enthalpy of fusion is proportional to the degree of crystallinity.

The TGA results demonstrate the thermal stability of this compound. The onset of decomposition at 250 °C in an inert atmosphere suggests that the material is stable at typical cosmetic processing temperatures. The temperatures at which specific weight loss percentages occur provide a quantitative measure of its degradation profile. This information is crucial for establishing safe handling and processing limits to avoid thermal degradation, which could lead to the formation of undesirable byproducts and a change in the product's properties.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential data for its application in the cosmetic and pharmaceutical industries. DSC elucidates its melting and crystallization behavior, which influences the final product's texture and stability. TGA establishes its thermal stability, ensuring safe processing and storage. The methodologies and representative data presented in this guide offer a framework for the comprehensive thermal characterization of this compound and similar cosmetic esters, aiding in formulation development, quality control, and stability assessment.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound, 68411-27-8 [thegoodscentscompany.com]

- 3. mt.com [mt.com]

- 4. This compound | C25H42O2 | CID 9951506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 34364-24-4 [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. EPI System Information for this compound 68411-27-8 [thegoodscentscompany.com]

Isostearyl Benzoate: An In-depth Technical Guide to its Degradation Pathway and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl benzoate is an ester of isostearyl alcohol and benzoic acid, widely used in the cosmetics and personal care industry as an emollient, solvent, and glossing agent.[1][2] Its popularity stems from its light, non-greasy feel and excellent solubilizing properties. Understanding the degradation pathway and potential byproducts of this compound is crucial for assessing its stability, environmental fate, and potential interactions within complex formulations. This technical guide provides a comprehensive overview of the anticipated degradation of this compound, drawing upon established principles of ester chemistry and regulatory guidelines for stability testing.

While specific proprietary studies on the degradation of this compound are not publicly available, this guide outlines the most probable degradation pathways and provides a framework for the experimental protocols necessary to conduct a thorough investigation.

Core Concept: Hydrolytic Stability and Primary Degradation Pathway

This compound is recognized for its remarkable stability against hydrolysis over a broad pH range. This inherent stability is a key property for its application in various formulations. However, like all esters, it is susceptible to hydrolysis under certain conditions, which constitutes its primary degradation pathway.

Primary Degradation Reaction: Hydrolysis

The fundamental degradation pathway for this compound is the cleavage of the ester bond through hydrolysis. This reaction yields its constituent molecules: isostearyl alcohol and benzoic acid.[1]

Caption: Primary hydrolysis pathway of this compound.

This reaction can be catalyzed by acid or base, or it can occur neutrally, albeit at a much slower rate. The branched nature of the isostearyl alcohol moiety may introduce some steric hindrance, potentially contributing to its enhanced hydrolytic stability compared to linear alkyl benzoates.

Potential Secondary Degradation Pathways and Byproducts

Following the initial hydrolysis, the primary byproducts, isostearyl alcohol and benzoic acid, may undergo further degradation depending on the environmental conditions.

3.1. Degradation of Benzoic Acid

Benzoic acid is a well-studied compound, and its biodegradation pathways are well-documented. Microorganisms in soil and water can degrade benzoic acid both aerobically and anaerobically.[3][4]

-

Aerobic Degradation: Under aerobic conditions, benzoic acid is typically hydroxylated and subsequently undergoes ring cleavage, often via the β-ketoadipate pathway, ultimately leading to mineralization (conversion to carbon dioxide and water).

-

Anaerobic Degradation: In the absence of oxygen, benzoic acid can be degraded by a different set of microbial pathways, often involving reduction of the aromatic ring prior to cleavage.

3.2. Degradation of Isostearyl Alcohol

Long-chain alcohols like isostearyl alcohol are generally considered to be biodegradable. The degradation would likely proceed through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, followed by β-oxidation of the alkyl chain.

Forced Degradation Studies: A Framework for Investigation

To definitively identify the degradation pathways and byproducts of this compound, a forced degradation study is essential.[5][6][7][8] Such studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), involve subjecting the compound to a range of stress conditions to accelerate its degradation.[5]

Experimental Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

4.1. Experimental Protocols

While specific protocols must be optimized for this compound, the following provides a general methodology based on ICH guidelines.[5][7][8]

4.1.1. Materials

-

This compound (high purity standard)

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Forced degradation reaction vessels (amber glass to protect from light where necessary)

-

Calibrated pH meter, oven, and photostability chamber

4.1.2. General Procedure for Stress Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.

4.2. Analytical Methodologies

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[9][10]

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable for separating non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) would likely be effective.

-

Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[11][12][13][14] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weights and fragmentation patterns of the byproducts, which are essential for their identification.

Data Presentation

Although quantitative data for this compound degradation is not publicly available, the results of a forced degradation study would typically be presented in a table format for easy comparison.

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Products (Hypothetical) |

| 0.1 M HCl | 72 hours | 60°C | 15% | 2 | Isostearyl Alcohol, Benzoic Acid |

| 0.1 M NaOH | 72 hours | 40°C | 25% | 2 | Isostearyl Alcohol, Benzoic Acid |

| 3% H₂O₂ | 7 days | Room Temp | <5% | 1 | Minor unidentified polar byproduct |

| Thermal (Dry Heat) | 7 days | 80°C | <2% | 0 | - |

| Photolytic | 1.2 million lux hours | 25°C | <1% | 0 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Conclusion

The primary degradation pathway of this compound is anticipated to be hydrolysis, yielding isostearyl alcohol and benzoic acid. These primary byproducts are expected to be further biodegradable. Due to its inherent stability, significant degradation is likely to occur only under forced conditions of acid or base catalysis. To definitively elucidate the degradation pathways and identify all potential byproducts, a comprehensive forced degradation study employing stability-indicating HPLC and LC-MS/MS is required. The experimental framework provided in this guide serves as a robust starting point for researchers and drug development professionals to undertake such an investigation.

References

- 1. ewg.org [ewg.org]

- 2. This compound, 68411-27-8 [thegoodscentscompany.com]

- 3. Anaerobic Degradation of p-Alkylated Benzoates and Toluenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Calculations of Benzoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of benzoate esters. Benzoate esters are a class of organic compounds with significant applications in the pharmaceutical, cosmetic, and food industries. Understanding their electronic structure, reactivity, and spectroscopic properties is crucial for the design of new drugs and materials. Quantum chemical calculations offer a powerful tool to investigate these properties at the molecular level, providing insights that complement experimental studies.

This guide details the computational methodologies, summarizes key quantitative data, provides experimental protocols for synthesis and characterization, and visualizes a relevant reaction mechanism.

Computational Methodologies

The study of benzoate esters using computational chemistry predominantly employs Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost.

Software: A widely used software package for these calculations is Gaussian.[1]

Functionals and Basis Sets: The choice of functional and basis set is critical for obtaining accurate results. Commonly employed combinations for benzoate esters include:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is known for its reliability in predicting the geometries and vibrational frequencies of organic molecules.[2][3][4]

-

Basis Sets:

-

6-31G(d,p): This Pople-style basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding.

-

6-311G** (or 6-311G(d,p)): This is a triple-zeta basis set that provides a more flexible description of the valence electrons and includes polarization functions.[5]

-

6-311++G(d,p): This basis set further adds diffuse functions on both heavy atoms and hydrogens, which are important for describing systems with lone pairs or anions.[2]

-

Types of Calculations:

-

Geometry Optimization: This procedure determines the lowest energy structure of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum on the potential energy surface has been found.[5]

-

Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.[2]

-

Electronic Properties: Calculations can also yield valuable information about the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions.[5]

Data Presentation: Calculated Properties of Benzoate Esters

The following tables summarize representative quantitative data obtained from quantum chemical calculations on benzoate esters.

Table 1: Computational Parameters for Benzoate Ester Calculations

| Parameter | Description | Typical Values/Methods |

| Software | Computational chemistry software package | Gaussian[1] |

| Method | Quantum mechanical method | DFT, HF |

| Functional | Specifies the exchange-correlation functional for DFT | B3LYP[2][3][4] |

| Basis Set | Set of mathematical functions to describe atomic orbitals | 6-31G(d,p), 6-311G**, 6-311++G(d,p)[2][5] |

| Calculation Type | Type of computational analysis performed | Geometry Optimization, Frequency Analysis |

Table 2: Calculated Vibrational Frequencies for Ethyl Benzoate (B3LYP/6-31G(d,p))

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| C=O Stretch | ~1745 | ~1720 | Strong, characteristic ester carbonyl stretch |

| C-O Stretch (ester) | ~1280, ~1115 | ~1275, ~1110 | Asymmetric and symmetric stretching |

| Aromatic C=C Stretch | ~1605, ~1590 | ~1600, ~1585 | Ring stretching modes |

| Aromatic C-H Stretch | ~3080 | ~3078 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | ~2990 | ~2986 | Stretching of C-H bonds in the ethyl group |

Note: Calculated frequencies are typically higher than experimental values and are often scaled for better comparison.

Table 3: Selected Optimized Geometric Parameters for Methyl Benzoate (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-CH₃ | ~1.44 Å | |

| C-C (ring average) | ~1.39 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C | ~116° |

Experimental Protocols

Synthesis of Ethyl Benzoate (Fischer Esterification)

This protocol describes a common laboratory-scale synthesis of ethyl benzoate.

Materials:

-

Benzoic acid (e.g., 6.1 g)[6]

-

Anhydrous ethanol (e.g., 40 mL)[6]

-

Concentrated sulfuric acid (catalyst, e.g., 2 mL)[6]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add benzoic acid and anhydrous ethanol.[6]

-

With stirring, slowly add concentrated sulfuric acid.[6]

-

Heat the mixture under reflux for approximately 6 hours.[6]

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.[6]

-

Dilute the residue with ethyl acetate and water.[6]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.[6]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until neutral, followed by a wash with saturated sodium chloride solution.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield ethyl benzoate.[6]

Characterization of Benzoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic protons typically appear as multiplets in the range of 7.2-8.1 ppm.

-

The protons of the alcohol moiety will have characteristic shifts and splitting patterns (e.g., for ethyl benzoate, a quartet around 4.4 ppm for the -OCH₂- group and a triplet around 1.4 ppm for the -CH₃ group).

-

-

¹³C NMR:

-

The carbonyl carbon of the ester group gives a characteristic signal around 165-167 ppm.

-

Aromatic carbons appear in the range of 128-133 ppm.

-

The carbons of the alcohol moiety will have distinct signals (e.g., for ethyl benzoate, ~61 ppm for -OCH₂- and ~14 ppm for -CH₃).

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ester is typically observed around 1720 cm⁻¹.[7]

-

Two distinct C-O stretching bands are present around 1275 cm⁻¹ and 1110 cm⁻¹.[7]

-

Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

-

Aromatic and aliphatic C-H stretching bands are observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the benzoate ester is observed.

-

Characteristic fragmentation patterns can provide structural information. Common fragments include the loss of the alkoxy group (-OR) and the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105).

Visualization of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. The aminolysis of methyl benzoate with ammonia is a well-studied example that can proceed through different pathways.[8][9][10]

Concerted vs. Stepwise Aminolysis of Methyl Benzoate

Computational studies have shown that the aminolysis of methyl benzoate can occur via two primary mechanisms: a concerted pathway and a stepwise pathway.[8][9] In the concerted mechanism, the nucleophilic attack of ammonia and the departure of the methoxy group occur in a single step through one transition state. In the stepwise mechanism, a tetrahedral intermediate is formed, which then breaks down to the products.

Below are Graphviz diagrams illustrating these two pathways.

Caption: Concerted mechanism for the aminolysis of methyl benzoate.

Caption: Stepwise mechanism for the aminolysis of methyl benzoate.

Computational studies have revealed that these two pathways can have similar activation energies, and the presence of a catalyst, such as another ammonia molecule acting as a general base, can significantly lower the energy barrier, favoring a stepwise mechanism.[8][9]

Conclusion

Quantum chemical calculations provide an indispensable tool for the in-depth study of benzoate esters. By leveraging methods like DFT with appropriate functionals and basis sets, researchers can accurately predict molecular structures, vibrational spectra, and electronic properties, as well as elucidate complex reaction mechanisms. This computational insight, when combined with experimental data, accelerates the discovery and development of new molecules with desired properties for a wide range of applications in science and industry.

References

- 1. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. inpressco.com [inpressco.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis routes of Ethyl benzoate [benchchem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Isostearyl Benzoate: An In-Depth Technical Guide to In-Vitro Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearyl benzoate is a versatile ester widely utilized in the cosmetics and personal care industries as an emollient, plasticizer, and solvent. Its favorable physical properties, such as its light feel and good spreadability, have led to its incorporation into a diverse range of products. For researchers and drug development professionals, understanding the in-vitro safety and toxicity profile of this compound is paramount for assessing its suitability in novel formulations and ensuring the safety of preclinical and clinical studies.

This technical guide provides a comprehensive overview of the available in-vitro safety and toxicity data for this compound. Due to a lack of direct in-vitro studies on this compound, this guide focuses on the safety profiles of its expected metabolic products: isostearyl alcohol and benzoic acid . This approach provides a robust surrogate for assessing the potential toxicity of the parent compound, as this compound is likely to be hydrolyzed to these components in-situ.

Metabolic Fate of this compound

The primary metabolic pathway for this compound within a biological system is anticipated to be enzymatic hydrolysis, catalyzed by esterases present in the skin and other tissues. This reaction cleaves the ester bond, yielding isostearyl alcohol and benzoic acid.

Figure 1: Anticipated metabolic hydrolysis of this compound.

Quantitative In-Vitro Toxicity Data

The following tables summarize the available quantitative in-vitro toxicity data for the principal metabolites of this compound.

Table 1: In-Vitro Cytotoxicity Data for Benzoic Acid

| Cell Line | Assay | Endpoint | Concentration (µg/mL) | Exposure Time | Reference |

| PC3 (Prostate Cancer) | MTT | IC50 | 258.9 ± 19.89 | 48h | [1][2] |

| HeLa (Cervical Cancer) | MTT | IC50 | 273.8 ± 12.01 | 48h | [1][2] |

| HUH7 (Liver Cancer) | MTT | IC50 | 316.5 ± 21.34 | 48h | [1][2] |

| CaCO2 (Colon Cancer) | MTT | IC50 | 670.6 ± 43.26 | 48h | [1][2] |

| HT29 (Colon Cancer) | MTT | IC50 | 412.5 ± 33.56 | 48h | [1][2] |

| SW48 (Colon Cancer) | MTT | IC50 | 389.7 ± 22.11 | 48h | [1][2] |

| MG63 (Bone Cancer) | MTT | IC50 | 85.54 ± 3.17 | 48h | [1][2] |

| A673 (Bone Cancer) | MTT | IC50 | 112.9 ± 14.56 | 48h | [1][2] |

| 2A3 (Pharyngeal Cancer) | MTT | IC50 | 211.7 ± 18.98 | 48h | [1][2] |

| CRM612 (Lung Cancer) | MTT | IC50 | 99.87 ± 9.87 | 48h | [1][2] |

| Phoenix (Kidney Epithelial) | MTT | IC50 | 410.54 ± 32.29 | 48h | [1][2] |

Table 2: In-Vitro Genotoxicity Data for Benzoic Acid

| Assay | Cell Line | Concentration (µg/mL) | Observation | Reference |

| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |

| Sister Chromatid Exchange | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |

| Micronucleus Test | Human Peripheral Blood Lymphocytes | 200, 500 | Significant increase | [3][4] |

Note: While some in-vitro studies on benzoic acid have shown genotoxic effects at high concentrations, in-vivo studies have generally been negative.

Table 3: In-Vitro Irritation Data for Metabolites

| Substance | Assay | Concentration | Result | Reference |

| Isostearyl Alcohol | Ocular Irritation (in vivo) | 5.0% in Antiperspirant | Corneal Irritation Reported | [5] |

| Benzoic Acid | BCOP | 20% in various solvents | Moderate to Severe Irritant | [3] |

| Benzoic Acid | Human Patch Test | Dilution Series | Immediate-type irritant | [6][7] |

Experimental Protocols

Detailed methodologies for key in-vitro toxicity assays are outlined below. These protocols are based on established OECD guidelines and common laboratory practices.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Figure 2: General workflow of an MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat cells with a range of concentrations of the test substance (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its effect on a three-dimensional model of the human epidermis.

Figure 3: Workflow for the Reconstructed Human Epidermis (RhE) test.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in assay medium.

-

Test Substance Application: The test substance is applied topically to the surface of the epidermis.

-

Exposure: Tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes).

-

Rinsing and Post-Exposure Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay. A substance is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[8][9][10][11][12]

In-Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

The BCOP assay uses isolated bovine corneas to assess the potential of a substance to cause severe eye damage by measuring changes in corneal opacity and permeability.

Figure 4: Key steps in the Bovine Corneal Opacity and Permeability (BCOP) assay.

Methodology:

-

Cornea Isolation: Corneas are isolated from the eyes of freshly slaughtered cattle.

-

Mounting: The cornea is mounted in a specialized holder that creates anterior and posterior chambers.

-

Test Substance Application: The test substance is applied to the anterior surface of the cornea.

-

Exposure and Rinsing: After a defined exposure time, the test substance is rinsed off.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer.

-

Permeability Measurement: Sodium fluorescein is added to the anterior chamber, and its passage into the posterior chamber is measured with a spectrophotometer.

-

In-Vitro Irritancy Score (IVIS): An IVIS is calculated based on the opacity and permeability values to classify the substance's irritation potential. An IVIS greater than 55.1 is predictive of a severe eye irritant.[13][14][15][16][17]

Endocrine Disruption Potential

There is currently no direct in-vitro data available to assess the endocrine disruption potential of this compound. However, studies on its metabolite, benzoic acid, have failed to confirm estrogenic activity in various assays, including a human estrogen receptor yeast estrogenicity assay.[18][19] This suggests that benzoic acid is unlikely to act as an estrogen mimic. Further research would be needed to evaluate any potential effects on other endocrine pathways.

Conclusion and Recommendations

Based on the available in-vitro data for its metabolites, this compound is expected to have a low order of toxicity.

-

Cytotoxicity: Benzoic acid exhibits cytotoxic effects in various cancer cell lines, with IC50 values generally in the range of 85 to 670 µg/mL.[1][2] The relevance of these findings to non-cancerous cells in a topical application scenario requires further investigation. Isostearyl alcohol is generally considered to have low toxicity.

-